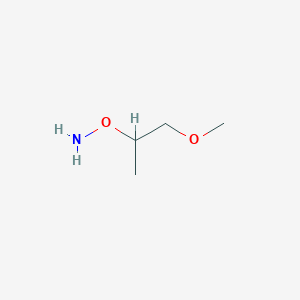

O-(1-methoxypropan-2-yl)hydroxylamine

Description

O-(1-Methoxypropan-2-yl)hydroxylamine is a hydroxylamine derivative characterized by a methoxy-substituted propan-2-yl group attached to the oxygen atom of the hydroxylamine functional group. Its IUPAC name follows the nomenclature rules where the hydroxylamine oxygen is prioritized as the parent structure, with substituents prefixed by the locant "O-" .

The compound’s aliphatic methoxy group differentiates it from aromatic analogs, influencing steric effects, stability, and applications in pharmaceutical or agrochemical intermediates.

Properties

Molecular Formula |

C4H11NO2 |

|---|---|

Molecular Weight |

105.14 g/mol |

IUPAC Name |

O-(1-methoxypropan-2-yl)hydroxylamine |

InChI |

InChI=1S/C4H11NO2/c1-4(7-5)3-6-2/h4H,3,5H2,1-2H3 |

InChI Key |

XPZRBKFCNHXRBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)ON |

Origin of Product |

United States |

Preparation Methods

Reduction and Coupling Sequence (Patent WO2017136254A1)

A patented process describes a two-step reduce/couple or couple/reduce sequence to prepare compounds like O-(1-methoxypropan-2-yl)hydroxylamine:

Step A (Reduction): Reduction of a protected precursor (Formula V) is conducted in solvents such as ethanol, isopropanol, or mixtures with water, at temperatures ranging from -70°C to 100°C, typically -40°C to 60°C, over 1 to 24 hours. Suitable reducing agents include iron(III) salts or other mild reductants.

Step B (Coupling): Coupling involves reaction with a suitable halide source and hydroxylamine derivative under acidic conditions (using acids with pKa ≤ acetic acid, e.g., HCl, acetic acid, chloroacetic acid). The reaction is typically performed at 0–40°C for 1 to 24 hours. Oxygen protecting groups (PG2), such as acetyl, benzyl, or tert-butyldimethylsilyl ethers, are used to protect the hydroxyl function during synthesis.

Solvents: Polar aprotic solvents like DMF, DMSO, DMAc, NMP, and sulfolane are employed to facilitate the coupling reaction. DMSO is often used as a co-solvent to improve yield and reduce impurities.

Bases: Strong bases such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), and others are used in 2–4 equivalents to facilitate deprotonation and coupling.

Outcome: This process offers efficient, high-yielding, and cost-effective synthesis suitable for industrial scale, with operational advantages over previous methods.

Epoxide Ring Opening with Acetophenone Oxime (Thieme Journal, 2013)

Another well-established method involves a two-step procedure starting from epoxides:

Step 1 (Base-mediated ring opening): Epoxides are reacted with acetophenone oxime under basic conditions (e.g., KOH) in DMF at room temperature to 90°C for 16 hours. This regioselective ring opening yields β-hydroxy O-alkyl oxime intermediates.

Step 2 (Oxime cleavage): The oxime intermediates are then cleaved using 2,4-dinitrophenylhydrazine under acidic conditions to afford the β-hydroxy O-alkyl hydroxylamines.

Protecting groups: Various protecting groups can be introduced in situ to stabilize the highly polar hydroxylamine products.

Scope: This method tolerates a variety of functional groups, including alkenes, halogens, and alcohols, and provides good yields (typically 70–83%) of the desired hydroxylamine derivatives.

Example: For an epoxide derived from 1-methoxypropan-2-yl, this method would allow regioselective synthesis of this compound analogs.

Mitsunobu Reaction with N-Hydroxyphthalimide (PMC Article, 2015)

A one-pot synthesis approach involves:

Mitsunobu reaction: The analogous alcohol (e.g., 1-methoxypropan-2-ol) is reacted with N-hydroxyphthalimide under Mitsunobu conditions to form the O-alkyl hydroxylamine phthalimide derivative.

Deprotection: Subsequent treatment with hydrazine removes the phthalimide protecting group, liberating the free O-alkylhydroxylamine.

Purification: The hydroxylamine is typically isolated as its hydrochloride salt for stability.

Advantages: This method is straightforward, uses commercially available reagents, and is effective for synthesizing O-alkylhydroxylamines including this compound.

Applications: The resulting compounds have been explored as mechanism-based inhibitors in medicinal chemistry, highlighting the relevance of this synthetic route.

Comparative Data Table of Preparation Methods

Summary and Recommendations

The Reduction/Coupling Sequence offers an efficient and scalable industrial route with flexibility in solvents and bases, suitable for large-scale production.

The Epoxide Ring Opening method is versatile and allows for regioselective synthesis with good functional group tolerance, ideal for laboratory-scale synthesis and analog development.

The Mitsunobu Reaction provides a straightforward one-pot synthesis from alcohol precursors, advantageous for rapid preparation and medicinal chemistry applications.

For the synthesis of this compound, the choice of method depends on the scale, available starting materials, and desired purity. Combining insights from these methods can optimize yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

O-(1-methoxypropan-2-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

O-(1-methoxypropan-2-yl)hydroxylamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(1-methoxypropan-2-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. Its molecular targets include carbonyl compounds, which it can convert to oximes or hydrazones through nucleophilic addition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-(1-methoxypropan-2-yl)hydroxylamine with O-substituted hydroxylamines documented in the literature, focusing on structural features, spectral data, and physicochemical behavior.

Structural and Molecular Comparisons

Notes:

Key Differences and Implications

Substituent Type and Reactivity

- Aliphatic vs. Aromatic Substituents: The methoxypropan-2-yl group in the target compound introduces flexibility and reduced conjugation compared to rigid aromatic systems (e.g., 4j, 4d). This may lower thermal stability but enhance solubility in non-polar solvents .

Q & A

Q. Purity Verification :

- Spectroscopy : NMR (¹H and ¹³C) to confirm structural integrity, focusing on methoxy (–OCH3) and hydroxylamine (–NH2O–) signals .

- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect byproducts .

Advanced: How does the substitution pattern on the benzyl group in O-substituted hydroxylamine derivatives influence their biological activity?

Answer:

Substituents on the benzyl group significantly alter electronic and steric properties, impacting enzyme inhibition and cellular uptake. For example:

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| O-(4-Chlorobenzyl) | MCF-7 | 0.65 | Apoptosis induction |

| O-(2-Methoxyphenyl)methyl | U-937 | 2.41 | Enzyme inhibition (IDO1) |

- Electron-Withdrawing Groups (e.g., –Cl) : Enhance electrophilicity, improving binding to enzyme active sites (e.g., IDO1 inhibition <0.5 µM) .

- Electron-Donating Groups (e.g., –OCH3) : Increase solubility but may reduce reactivity due to steric hindrance .

Methodological Insight : Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking can rationalize these effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H NMR : Identifies methoxy protons (δ 3.3–3.5 ppm) and hydroxylamine protons (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Detects N–O stretching (930–980 cm⁻¹) and O–H bending (1400–1450 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 122) and fragmentation patterns .

Advanced: What computational methods are used to elucidate the reaction mechanisms involving hydroxylamine derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates transition states (TS) and activation energies (ΔG‡). For example, B3LYP/6-311+G(2df,2p) predicts TS barriers for O- vs. N-acylation (ΔG‡ = 18.6 vs. 17.4 kcal/mol) .

- Solvation Models : Polarizable Continuum Model (PCM) evaluates solvent effects (e.g., water stabilizes intermediates by 16 kcal/mol) .

- Kinetic Isotope Effects (KIE) : Differentiates concerted vs. stepwise mechanisms in nucleophilic substitutions .

Advanced: How can contradictory data on the acylation products of hydroxylamine derivatives be resolved?

Answer:

Contradictions arise from competing O- and N-acylation pathways. Resolution strategies include:

- Mechanistic Studies : Bifunctional catalysis (e.g., hydroxylamine acting as proton donor/acceptor) favors O-acylation (ΔG‡ = 19.0 kcal/mol vs. N-acylation ΔG‡ = 19.5 kcal/mol) .

- Experimental Controls : Adjust pH to stabilize intermediates (e.g., acidic conditions favor O-acylation) .

- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track acylation sites via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.